REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][S:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1)[CH2:12]Cl>C1COCC1>[CH3:18][O:17][C:15]1[CH:14]=[C:11]([CH2:12][N:1]2[CH2:6][CH2:5][S:4][CH2:3][CH2:2]2)[CH:10]=[C:9]([O:8][CH3:7])[CH:16]=1
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N1CCSCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCl)C=C(C1)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel; eluent: EtOAc/hexane 1/2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)CN1CCSCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |